molecular formula C6H5B B047551 Bromobenzene CAS No. 108-86-1

Bromobenzene

Cat. No. B047551
CAS RN: 108-86-1
M. Wt: 157.01 g/mol
InChI Key: QARVLSVVCXYDNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromobenzene is commonly synthesized from benzene through electrophilic aromatic substitution, where a bromine molecule is introduced into the benzene ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water has been reported, achieving a yield of 94.8% with a product purity higher than 99.0%, as evidenced by IR and NMR spectrometry (Xuan et al., 2010).

Molecular Structure Analysis

Structural studies reveal that bromobenzene and its derivatives can exhibit different crystalline phases and molecular conformations. For instance, 1-Bromo-2,3,5,6-tetramethylbenzene displays two stable crystalline phases, with significant insights provided by SXRD analysis and supported by DFT calculations (Hamdouni et al., 2019).

Chemical Reactions and Properties

Bromobenzene undergoes numerous chemical reactions, including halogenation, nitration, and coupling reactions, which are crucial for synthesizing various chemical compounds. The homocoupling reaction mechanism of bromobenzene mediated by [Ni(cod)(bpy)] complex has been explored, indicating the formation of intermediate complexes during the reaction (Asakura et al., 2012).

Physical Properties Analysis

Bromobenzene is a colorless liquid at room temperature with a pleasant, aromatic odor. Its physical properties include a boiling point of 156°C and a melting point of -30.8°C. Studies on its molecular structures under high pressure using Raman scattering and powder x-ray diffraction experiments have provided insights into phase transitions and amorphous phase formation at elevated pressures (Nishiumi et al., 1998).

Chemical Properties Analysis

Bromobenzene's chemical behavior is significantly influenced by the presence of the bromine atom, which activates the benzene ring towards further electrophilic substitution reactions. Its reactivity includes participation in Grignard reactions, where it is used to prepare phenylmagnesium bromide, a key reagent in organic synthesis. The photodissociation of bromobenzene and its derivatives has been studied to understand their stability and reactivity under various conditions, highlighting the role of bromine in predissociation channels (Liu et al., 2004).

Scientific Research Applications

  • Liver Necrosis Study : Bromobenzene is used to study the mechanism of liver necrosis caused by halogenated aromatic hydrocarbons (Brodie et al., 1971).

  • Pathogenetic Mechanisms of Liver Damage : It is employed in vivo to investigate liver damage mechanisms produced by glutathione-depleting agents (Casini et al., 1988).

  • Understanding Chemically-Induced Toxicities : Bromobenzene helps in unraveling complexities in chemically-induced toxicities, demonstrating principles like metabolic activation and glutathione's role in detoxification (Lau & Monks, 1988).

  • Hepatotoxicity Studies : It serves as an efficient model for studying hepatotoxicity, helping to evaluate the protective effects of various herbal extracts and chemicals against liver injury (Vedi, Sabina & Rasool, 2013).

  • Photosensitizer in Polymerization : Bromobenzene acts as a photosensitizer for the polymerizations of certain compounds, initiating reactions with specific wavelengths of light (Bengough, Henderson & Patsavoudis, 1969).

  • Toxicogenomics and Hepatotoxicity : It is utilized in toxicogenomics to enable detailed comparisons of mechanisms and early detection of toxicity in bromobenzene-induced liver damage (Heijne et al., 2003).

  • Metabonomic Analysis for Toxicological Mechanism : Metabonomic analysis with bromobenzene identifies novel biomarkers and metabolites implicated in toxicological mechanisms, aiding in drug safety evaluation and biomarker discovery (Waters et al., 2006).

  • Study of Hepatocellular Necrosis : Bromobenzene is used to study hepatocellular necrosis in laboratory animals, with its toxicity being modifiable by certain inhibitors and stimulants (Thor et al., 1981).

properties

IUPAC Name

bromobenzene
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InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

QARVLSVVCXYDNA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)Br
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Molecular Formula

C6H5Br
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DSSTOX Substance ID

DTXSID5024637
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Molecular Weight

157.01 g/mol
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Physical Description

Mobile clear colorless liquid with a pungent odor. Flash point 124 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. A skin irritant., Clear liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), boiling point equals 313 °F, 156.2 °C @ 760 MM HG, Boiling point: 132.3 °C @ 400 mm Hg; 110.1 °C @ 200 mm Hg; 68.6 °C @ 40 mm Hg; 53.8 °C @ 20 mm Hg; 40.0 °C @ 10 mm Hg; 27.8 °C @ 5 mm Hg; 2.9 °C @ 1 mm Hg, 156.2 °C
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Flash Point

123.8 °F (NTP, 1992), Flash point equals 124 °F, 51 °C (124 °F) (CLOSED CUP), 51 °C c.c.
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), MISCIBLE WITH CHLOROFORM, BENZENE, PETROLEUM HYDROCARBONS; SOL IN ALCOHOL (10.4 G/100 G @ 25 °C), IN ETHER (71.3 G/100 G @ 25 °C); PRACTICALLY INOL IN WATER (0.045 G/100 G @ 30 °C), SOL IN CARBON TETRACHLORIDE, Miscible with most organic solvents; insoluble in water, Very soluble in ethanol, ethyl ether, and benzene, Solubility in water = 410 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.04
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Density

1.49 at 77 °F (USCG, 1999) - Denser than water; will sink, @ 10 °C/4 °C: 1.5083; @ 15 °C/4 °C: 1.5017; @ 20 °C/4 °C: 1.4952; @ 30 °C/4 °C: 1.4815; @ 71 °C/4 °C: 1.426; @ 0 °C/4 °C: 1.5220, Relative density (water = 1): 1.5
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Vapor Density

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.41 (AIR= 1), Relative vapor density (air = 1): 5.41
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Vapor Pressure

5 mmHg at 82 °F ; 10 mmHg at 104 °F; 20 mmHg at 128.8 °F (NTP, 1992), 4.18 [mmHg], 4.18 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 0.55
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Mechanism of Action

FOLLOWING BROMOBENZENE (1.0 MMOL) ADMIN TO RAT HEPATOCYTES, LIPID PEROXIDATION OCCURRED ONLY AT A LATER STAGE, COMPARED TO TREATMENT WITH CCL4, AND ONLY AFTER CELL DEATH. APPARENTLY LIPID PEROXIDATION DURING BROMOBENZENE TOXICITY WAS MERELY A CONSEQUENCE OF GSH DEPLETION AND CELL DEATH. APPARENTLY, ARYLATION OF CRITICAL CELLULAR NUCLEOPHILES IS MORE IMPORTANT THAN LIPID PEROXIDATION IN BROMOBENZENE HEPATOTOXICITY., FRESHLY ISOLATED HEPATOCYTES FROM PHENOBARBITAL-TREATED RATS WERE INCUBATED IN THE PRESENCE OR ABSENCE OF EXTRACELLULAR CALCIUM WITH BROMOBENZENE. IN THE ABSENCE OF CALCIUM IT WAS FAR MORE TOXIC TO THE CELLS THAN IN ITS PRESENCE. THIS RESULT IS INCONSISTENT WITH THE HYPOTHESIS THAT AN INFLUX OF EXTRACELLULAR CALCIUM IS REQUIRED AS THE FINAL STEP IN TOXIC LIVER CELL INJURY., A NOVEL METHOD IS DESCRIBED FOR MEASURING THE COVALENT BINDING OF BROMOBENZENE TO MACROMOLECULES IN RAT HEPATIC MICROSOMES OF HEPATOCYTES. COVALENT BINDING IN HEPATOCYTES SUGGESTS THAT THE BINDING OCCURS FIRST WITH MACROMOLECULES IN 20000-40000 DALTON RANGE.
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Product Name

Bromobenzene

Color/Form

MOBILE LIQUID, Heavy, mobile, colorless liquid

CAS RN

108-86-1, 52753-63-6
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-24 °F (NTP, 1992), -30.6 °C (SOLIDIFIES), -30.7 °C
Record name BROMOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/264
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BROMOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMOBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

The resolved 3-substituted cis-diol (12) (Scheme 5, R1 =Br) was prepared by separation of (11), prepared as shown in Example 9, on a chiral phase HPLC column Chiralcel OJ (Daicel Industries), isopropanol (10) : hexane (90) (HPLC, Boyd, et al., J. Chem. Soc. Chem. Commun., 1993, p. 974), (-) isomer r.t.=20.1 min., (+) isomer r.t.=21.5 min., α=1.15. The identity of the (+) isomer was determined by co-injection of the authentic compound produced by reaction of bromobenzene with toluene dioxygenase. The separated peaks were collected and their purity was confirmed by chromatography in the same system. The 1H NMR (DMSO, D6, 300 MHz) spectra of the separated compounds were identical to each other and the authentic (+) isomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromobenzene
Reactant of Route 2
Bromobenzene
Reactant of Route 3
Bromobenzene
Reactant of Route 4
Bromobenzene
Reactant of Route 5
Bromobenzene
Reactant of Route 6
Bromobenzene

Citations

For This Compound
70,500
Citations
EF Mooney - Spectrochimica Acta, 1964 - Elsevier
This paper is the second in a series to assign CX stretching and deformational modes in halogeno-benzenes. The assignment of these CCl and CBr modes are easily achieved by …
Number of citations: 252 www.sciencedirect.com
SS Lau, TJ Monks - Life sciences, 1988 - Elsevier
… in 1879, in animals treated with bromobenzene. Bromobenzene has since proven to be a valuable … have all been illustrated in studies with bromobenzene. Thus, many of the principles …
Number of citations: 80 www.sciencedirect.com
DJ Jollow, JR Mitchell, N Zampaglione, JR Gillette - Pharmacology, 1974 - karger.com
… 0.2 ml bromobenzene (10 mmol bromobenzene/kg). Phenobarbitai-treated rats received 0.5 ml of sesame oil con taining 0.03 ml of bromobenzene (1.5 mmol bromobenzene/kg). …
Number of citations: 380 karger.com
EF Mooney - Spectrochimica Acta, 1963 - Elsevier
This is the first of a series of papers to assign C-chlorino and C-bromine vibrational frequencies in substituted halogenobenzenes, and to show how these vibrations are modified by the …
Number of citations: 192 www.sciencedirect.com
AF Casini, M Ferrali, A Pompella… - The American journal …, 1986 - ncbi.nlm.nih.gov
… As in the case of bromobenzene-induced liver injury, when the individual values for cell … of bromobenzene poisoning. The possibility that lipid peroxidation is the cause of bromobenzene…
Number of citations: 379 www.ncbi.nlm.nih.gov
NJ Waters, CJ Waterfield, RD Farrant… - Journal of proteome …, 2006 - ACS Publications
We present here a definitive metabonomic analysis in order to detect novel biomarker and metabolite information, implicating specific putative protein targets in the toxicological …
Number of citations: 136 pubs.acs.org
WHM Heijne, AL Slitt, PJ van Bladeren… - Toxicological …, 2004 - academic.oup.com
Rats were exposed to three levels of bromobenzene, sampled at 6, 24, and 48 h, and liver gene expression profiles were determined to identify dose and time-related changes. …
Number of citations: 116 academic.oup.com
YJ Liu, P Persson, HO Karlsson, S Lunell… - The Journal of …, 2004 - pubs.aip.org
Quantum chemical calculations have been performed on the ground state and several low-lying excited states of bromobenzene, ortho-, meta-, and para-dibromobenzene, and 1,3,5-…
Number of citations: 54 pubs.aip.org
MV Korobov, AL Mirakian, NV Avramenko… - The Journal of …, 1998 - ACS Publications
… The enthalpy of solution of pure C 60 in bromobenzene was determined to be Δ sol H[C 60 (… for C 60 in bromobenzene at 350 K. The activity of bromobenzene vapor over the solvated …
Number of citations: 96 pubs.acs.org
FR Mayo - Journal of the American Chemical Society, 1953 - ACS Publications
… of bromobenzene but without sulfuric acid washing, gave low rates and dark products, but the recovered bromobenzene would … hydrocarbon of the same boiling point as bromobenzene. …
Number of citations: 262 pubs.acs.org

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